molecular formula C12H13NO3S B2684222 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole CAS No. 338962-45-1

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole

Cat. No.: B2684222
CAS No.: 338962-45-1
M. Wt: 251.3
InChI Key: VLTRPFPCLZINOP-UHFFFAOYSA-N
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Description

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole is an organic compound with the molecular formula C12H13NO3S. It is characterized by the presence of an isoxazole ring, a phenyl group, and an ethylsulfonylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The isoxazole ring may also interact with nucleic acids, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Methylsulfonyl)methyl]-3-phenylisoxazole
  • 5-[(Propylsulfonyl)methyl]-3-phenylisoxazole
  • 5-[(Butylsulfonyl)methyl]-3-phenylisoxazole

Uniqueness

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole is unique due to the specific length and properties of the ethylsulfonyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from its methyl, propyl, and butyl analogs .

Properties

IUPAC Name

5-(ethylsulfonylmethyl)-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-2-17(14,15)9-11-8-12(13-16-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTRPFPCLZINOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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